molecular formula C8H6Cl2O2 B13632241 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone

Cat. No.: B13632241
M. Wt: 205.03 g/mol
InChI Key: FDHMYZRFXAXLFF-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone can be synthesized through the Friedel-Crafts acylation of 2,3-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2,3-Dichloro-4-oxo-phenyl)-ethanone.

    Reduction: Formation of 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
  • 1-(2,3-Dichloro-4-hydroxyphenyl)-1-propanone

Uniqueness

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to the presence of the ethanone group.

Properties

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMYZRFXAXLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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